Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane carboxylates This compound is characterized by the presence of a methylamino group and a pyrazolyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the methylamino and pyrazolyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methylamino and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved in these interactions can vary, leading to different physiological or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(amino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate
- Methyl 1-(methylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate
Uniqueness
Methyl 1-(methylamino)-3-(1h-pyrazol-1-yl)cyclopentane-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a methylamino group and a pyrazolyl group on a cyclopentane ring sets it apart from other similar compounds, making it a valuable subject of study.
Biological Activity
Methyl 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (often referred to as Methyl-Pyrazole) is a synthetic organic compound with a unique structure that includes a cyclopentane ring, a methylamino group, and a pyrazolyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.
Structural Characteristics
The molecular formula of this compound is C11H17N3O2, with a molecular weight of approximately 223.27 g/mol. The compound's structure is crucial for its biological activity, allowing it to engage in diverse biochemical interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O₂ |
Molecular Weight | 223.27 g/mol |
CAS Number | 1499651-76-1 |
Methyl-Pyrazole exhibits potential biological activity through its ability to bind to active sites on enzymes or receptors, influencing their activity and modulating specific biochemical pathways. This interaction is critical for understanding its therapeutic effects and optimizing its application in drug formulations. The presence of the pyrazole ring enhances the compound's versatility, making it suitable for various medicinal chemistry applications.
Pharmacological Studies
Recent studies have highlighted the compound's potential in several areas:
- Anticancer Activity : Methyl-Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the pyrazole ring can enhance anticancer properties through selective protein inhibition and enzymatic activity modulation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders .
Case Studies
A study conducted on the effects of Methyl-Pyrazole derivatives on various cancer cell lines demonstrated significant cytotoxicity. For instance, compounds within this class were tested against breast and lung cancer cells, showing IC50 values ranging from 10 µM to 50 µM, indicating moderate potency .
Comparative Analysis
To better understand the biological activity of Methyl-Pyrazole, it can be compared with related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate | Contains a chloro group | Different reactivity due to chlorination |
3-(4-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid | Substituted pyrazole ring | Enhanced solubility and altered interaction profiles |
3,5-Dimethyl-4-chloropyrazole | Two methyl groups on the pyrazole ring | Distinct reactivity patterns due to additional methyl groups |
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 1-(methylamino)-3-pyrazol-1-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(10(15)16-2)5-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,4-5,8H2,1-2H3 |
InChI Key |
UUDOBFFVNZVWHR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
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